4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline
Description
Chemical Identity and IUPAC Nomenclature
The compound 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline is a Schiff base derivative with the molecular formula $$ \text{C}{19}\text{H}{17}\text{NO}_{3} $$ and a molecular weight of 307.3 g/mol. Its IUPAC name, N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine, reflects its structural components:
- A methoxyphenyl group ($$ \text{C}6\text{H}4\text{OCH}_3 $$) at position 4 of the aniline moiety.
- A furan-2-yl ring substituted with a second 4-methoxyphenyl group at position 5.
- An imine linkage ($$ \text{C=N} $$) in the (E)-configuration, confirmed by the prefix "E" in its systematic name.
The compound’s SMILES notation, COC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC , illustrates the spatial arrangement of its methoxy and furan substituents.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{19}\text{H}{17}\text{NO}_{3} $$ |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine |
| SMILES | COC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC |
| InChIKey | UNSNCYPINOPKCV-UHFFFAOYSA-N |
Historical Context in Schiff Base Research
Schiff bases, first reported by Hugo Schiff in 1864, are imine derivatives formed via the condensation of primary amines with carbonyl compounds. This compound belongs to the aniline-furan subclass of Schiff bases, which gained prominence in the late 20th century due to their structural versatility and applications in coordination chemistry. Early studies on furan-containing Schiff bases focused on their ability to form stable metal complexes, particularly with transition metals like copper and cobalt, for catalytic and antimicrobial applications.
The integration of methoxy groups into Schiff base frameworks emerged as a strategy to enhance electron-donating properties, improving ligand-metal binding efficiency. The dual methoxy substitution in this compound likely originated from efforts to optimize π-conjugation and steric effects, as evidenced by its planar molecular geometry.
Structural Classification Within Furan-Phenyl Methoxy Derivatives
This compound is classified as a bis(4-methoxyphenyl)furan Schiff base , characterized by:
- Furan Core : A five-membered oxygen heterocycle at position 2 of the imine linkage.
- Aromatic Methoxy Substitution : Two 4-methoxyphenyl groups—one attached to the furan ring and the other to the aniline moiety.
- Conjugated System : The planar arrangement of the furan, imine, and phenyl groups facilitates extended π-conjugation, as confirmed by its UV-Vis absorption profile.
Structurally analogous compounds, such as 4-methoxy-N-[1-(2-methoxyphenyl)ethyl]aniline , exhibit similar electronic properties but lack the furan-imine conjugation, underscoring the unique optoelectronic behavior of this derivative.
Table 2: Comparative Structural Features of Related Compounds
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-21-16-7-3-14(4-8-16)19-12-11-18(23-19)13-20-15-5-9-17(22-2)10-6-15/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSNCYPINOPKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline typically involves the condensation of 4-methoxyaniline with a furan derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that derivatives of 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline may exhibit similar activities. For instance, aldimines and Schiff bases derived from furan and aniline have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .
Antioxidant Properties
Research indicates that compounds containing methoxy and furan moieties possess antioxidant properties. These properties are crucial in combating oxidative stress-related diseases, making them promising candidates for therapeutic agents in conditions such as cancer and neurodegenerative disorders .
Corrosion Inhibition
Schiff bases derived from similar structures have been studied for their effectiveness as corrosion inhibitors in acidic environments. The presence of electron-donating groups enhances their ability to adsorb on metal surfaces, forming protective layers that prevent corrosion .
Photovoltaic Applications
The unique electronic properties of compounds like this compound make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy can be harnessed for sustainable energy solutions .
Case Studies
- Antibacterial Activity Study : A study conducted on various derivatives showed that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics against E. coli and S. aureus, indicating strong potential as antimicrobial agents .
- Corrosion Inhibition Research : Research highlighted the effectiveness of Schiff bases in protecting mild steel from corrosion in acidic media, demonstrating a reduction in corrosion rates by over 80% when treated with these compounds .
- Photovoltaic Efficiency : Experimental results indicated that incorporating methoxy-substituted furan derivatives into organic solar cells improved energy conversion efficiency by enhancing charge transport properties .
Mechanism of Action
The mechanism of action of 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline involves its interaction with molecular targets through its functional groups. The methoxy and furan groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Substituent Effects on Molecular Geometry
Key Insights :
- Methoxy groups increase electron density on aromatic rings, enhancing π-conjugation and stability in materials science applications (e.g., hole-transport materials in solar cells) .
- Nitro groups reduce electron density, favoring charge-transfer interactions and reactivity in catalytic or pharmaceutical contexts .
Antifungal and Anticancer Activity
Insights :
Crystallographic and Computational Studies
- Software Tools : Structures of related compounds are refined using SHELXL () and visualized via WinGX/ORTEP (), confirming E-configurations and bond-length variations .
- Electronic Configurations: Methoxy groups stabilize highest occupied molecular orbitals (HOMOs), whereas nitro groups lower lowest unoccupied molecular orbitals (LUMOs), as modeled in sulfur-oxidized analogs () .
Biological Activity
4-Methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline, with the chemical formula C19H17NO3, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and structure, supported by diverse research findings and data tables.
Chemical Structure and Properties
The compound features a methoxy group and a furan ring, which are known to contribute to various biological activities. The molecular structure can be represented as follows:
Key Properties
- Molecular Weight : 305.35 g/mol
- Melting Point : Not extensively documented but inferred from related compounds.
- Solubility : Soluble in organic solvents such as DMSO and chloroform.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of 4-methoxybenzaldehyde with 5-(4-methoxyphenyl)furan-2-carboxaldehyde under acidic conditions.
Antioxidant Properties
The presence of methoxy groups in aromatic compounds often correlates with antioxidant activity. Studies have demonstrated that methoxy-substituted phenolic compounds can scavenge free radicals effectively, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Compounds derived from furan and aniline structures have been reported to exhibit antimicrobial properties against various pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymes . While specific data for this compound is sparse, its structural characteristics warrant further investigation into its antimicrobial potential.
Case Studies
-
Anticancer Mechanism Investigation :
A study exploring the effects of methoxy-substituted anilines on cancer cell lines showed that these compounds could induce apoptosis through mitochondrial pathways. The study highlighted the importance of the methoxy group in enhancing cytotoxicity against melanoma cells . -
Antioxidant Activity Evaluation :
In vitro assays measuring DPPH radical scavenging activity indicated that compounds with similar structures could significantly reduce oxidative stress markers in cellular models. This suggests that this compound may also exhibit protective effects against oxidative damage .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO3 |
| Molecular Weight | 305.35 g/mol |
| Melting Point | Not extensively documented |
| Solubility | DMSO, Chloroform |
| Biological Activity | Observations |
|---|---|
| Anticancer | Potential via tubulin inhibition |
| Antioxidant | Free radical scavenging |
| Antimicrobial | Needs further exploration |
Q & A
Advanced Research Question
- Data Collection : High-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
- Structure Solution : Use SHELXT for intrinsic phasing and SHELXL for refinement. Hydrogen atoms are placed geometrically and refined isotropically .
- Validation : ORTEP-III visualizes anisotropic displacement ellipsoids (thermal motion analysis), while PLATON checks for twinning and disorder .
- Example Parameters :
How can computational methods like DFT be applied to predict the electronic properties of this compound?
Advanced Research Question
- Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) to minimize energy and calculate frontier molecular orbitals (HOMO-LUMO gaps).
- Electronic Spectroscopy : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption bands. For example, λ ≈ 350–400 nm correlates with π→π* transitions in the conjugated Schiff base .
- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between methoxy groups and the imine bond .
What strategies address discrepancies in spectroscopic data versus crystallographic findings?
Advanced Research Question
Discrepancies (e.g., NMR signals suggesting planar geometry vs. SCXRD showing non-planarity) require:
Dynamic Effects Analysis : Variable-temperature NMR to assess conformational flexibility in solution .
Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···π) in the crystal lattice with solution-phase behavior .
Theoretical Validation : Overlay DFT-optimized structures with SCXRD coordinates to identify steric/electronic distortions .
What advanced synthetic strategies enable functionalization of the furan ring in this compound?
Advanced Research Question
- Stille Coupling : Introduce aryl groups via palladium-catalyzed cross-coupling of tributylstannane intermediates (e.g., 4-methoxy-N-(4-(tributylstanyl)phenyl)aniline) with brominated furans .
- Click Chemistry : Azide-alkyne cycloaddition to append triazole moieties for enhanced bioactivity .
- Post-Synthetic Modification : Oxidative coupling of furan rings to form conjugated polymers for optoelectronic applications .
How does substituent position on the furan ring influence the compound’s photophysical properties?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Nitro groups at the 5-position of the furan (e.g., 5-nitrothiophene analogs) redshift absorption via enhanced charge transfer .
- Electron-Donating Groups (EDGs) : Methoxy groups increase HOMO energy, reducing bandgap (e.g., ∆E = 2.8 eV vs. 3.2 eV for unsubstituted analogs) .
- Crystallographic Correlation : Planarization of the Schiff base in the solid state enhances π-conjugation, observed via SCXRD torsion angles < 5° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
